

# CFI-400945 solubility and stability in culture media

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Compound of Interest		
Compound Name:	CFI-400936	
Cat. No.:	B606611	Get Quote

## **Technical Support Center: CFI-400945**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CFI-400945 in their experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CFI-400945?

CFI-400945 is a potent and selective, orally active inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a critical regulator of centriole duplication during the cell cycle.[2] By inhibiting PLK4, CFI-400945 disrupts normal centriole duplication, leading to mitotic defects, genomic instability, and ultimately, cell cycle arrest or cell death in cancer cells.[1][4][5]

Q2: What are the recommended solvents for dissolving CFI-400945?

CFI-400945 is soluble in dimethyl sulfoxide (DMSO) and ethanol but is insoluble in water.[2][6] For cell culture experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[1][6]

Q3: How should I store CFI-400945 and its stock solutions?

Proper storage is crucial to maintain the stability and activity of CFI-400945:



- Powder: Store at -20°C for up to 3 years.[1][6]
- Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 1 year, or at -20°C for up to 1 month.[1][6][7] It is highly recommended to avoid repeated freeze-thaw cycles.[1][6]

Q4: What is the stability of CFI-400945 in culture media?

While specific stability data in various culture media is not extensively published, it is best practice to dilute the DMSO stock solution into the culture medium immediately before use. The mixed solution should be used promptly for optimal results.[1]

Q5: What are the known off-target effects of CFI-400945?

While highly selective for PLK4, CFI-400945 can exhibit inhibitory activity against other kinases at higher concentrations, most notably Aurora B Kinase (AURKB).[1][2][7][8] Inhibition of AURKB can lead to cytokinesis failure and the formation of polyploid cells, a phenotype that is not solely due to PLK4 inhibition.[9] It also shows some activity against TRKA, TRKB, and Tie2/TEK.[1][2][7]

## **Troubleshooting Guide**

# Troubleshooting & Optimization (CFI-400945)

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Issue	Possible Cause	Recommended Solution
Precipitation in Culture Media	The final concentration of CFI-400945 is too high, or the DMSO concentration exceeds the tolerance of the media/cells.	Ensure the final DMSO concentration in your culture medium does not exceed 0.1%.[6] If precipitation still occurs, consider lowering the final concentration of CFI-400945. Prepare fresh dilutions for each experiment.
Inconsistent or Unexpected Biological Effects	1. Bimodal effect of CFI-400945. 2. Off-target effects. 3. Degradation of the compound.	1. Be aware that low concentrations of CFI-400945 may cause centriole amplification, while high concentrations can block centriole duplication.[3][10] Perform a dose-response experiment to determine the optimal concentration for your cell line and desired phenotype. 2. The observed phenotype, such as polyploidy, might be due to the inhibition of off-target kinases like Aurora B.[9] Consider using a more specific PLK4 inhibitor like Centrinone as a control to dissect PLK4-specific effects. [9] 3. Ensure proper storage of the compound and stock solutions to prevent degradation.[1][6] Use fresh aliquots for critical experiments.
Low Solubility of Powder	The powder has adhered to the vial walls due to static	Centrifuge the vial briefly before opening to collect all the powder at the bottom.[6]



	electricity, or the DMSO has absorbed moisture.	Use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[1] Sonication can also aid in dissolution.[6]
High Background Signal from DMSO	The final concentration of DMSO in the cell culture is too high, causing cellular stress or toxicity.	Maintain a final DMSO concentration of ≤0.1% in your experiments.[6] If higher concentrations are necessary, include a vehicle control (DMSO only) to assess any solvent-induced effects.[6]

# **Quantitative Data Summary**

Table 1: Solubility of CFI-400945

Solvent	Solubility	Notes
DMSO	≥109.8 mg/mL[2] 100 mg/mL (187.03 mM)[1] 10 mg/mL (15.37 mM)[6]	Use of fresh, moisture-free DMSO is recommended.[1] Sonication can aid dissolution. [6]
Ethanol	≥93 mg/mL[2] ≤12 mg/mL[6]	Sonication is recommended to aid dissolution.[6]
Water	Insoluble[2]	

Table 2: In Vitro Inhibitory Activity of CFI-400945



Target Kinase	IC50 / EC50	Assay Type
PLK4	IC50: 2.8 nM[1][2][3]	Cell-free assay
PLK4	Ki: 0.26 nM[1][2][7]	Cell-free assay
PLK4 Autophosphorylation	EC50: 12.3 nM[2][7]	Cellular assay
Aurora Kinase A (AURKA)	EC50: 510 nM[2][7]	Cellular assay
Aurora Kinase B (AURKB)	EC50: 102 nM[2][7]	Cellular assay
TRKA	EC50: 84 nM[2][7]	Cellular assay
TRKB	EC50: 88 nM[2][7]	Cellular assay
Tie2/TEK	EC50: 117 nM[2][7]	Cellular assay
PLK1, PLK2, PLK3	IC50: >50 μM[1][2]	Cell-free assay

# **Experimental Protocols**

## **Protocol 1: Preparation of CFI-400945 Stock Solution**

- Pre-treatment of Vial: Before opening, centrifuge the vial of CFI-400945 powder to ensure all the contents are at the bottom.[6]
- Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
- Dissolution: Vortex the solution and/or sonicate until the powder is completely dissolved.
- Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile
  microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at
  -20°C for short-term storage (up to 1 month).[1][6]

### Protocol 2: Cell-Based Assay with CFI-400945

 Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific cell line and assay duration. Allow the cells to adhere and resume growth for 24 hours.[1]

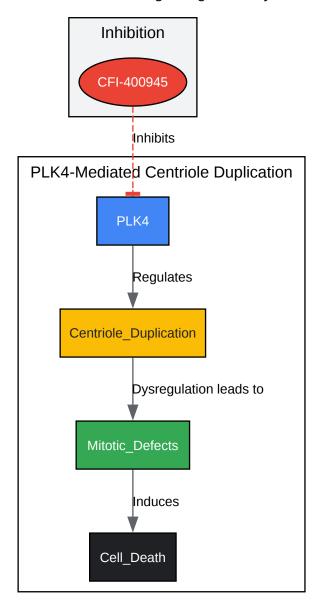
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- Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the CFI-400945 DMSO stock solution. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.1%.[1][6]
- Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of CFI-400945. Include a vehicle control (medium with the same final concentration of DMSO).
- Incubation: Incubate the cells for the desired experimental duration (e.g., 48-72 hours).[11]
   [12]
- Analysis: Following incubation, perform the desired downstream analysis, such as a cell viability assay (e.g., SRB or CellTiter-Glo), flow cytometry for cell cycle analysis, or immunofluorescence for phenotypic changes.[1][13][14]

### **Visualizations**



#### CFI-400945 Signaling Pathway

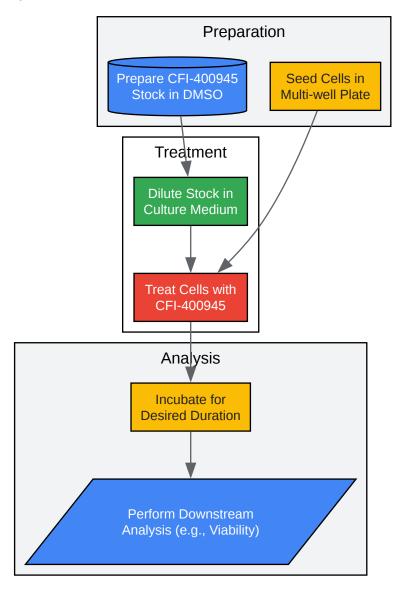


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Caption: Mechanism of CFI-400945 action on the PLK4 pathway.



#### Experimental Workflow for CFI-400945 Cell-Based Assay



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Caption: General workflow for in vitro experiments with CFI-400945.

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